(3-Cyanophenylamino)phenylacetic acid

Lipophilicity Membrane permeability Drug-likeness

(3-Cyanophenylamino)phenylacetic acid is a non-proteinogenic N-aryl-α-phenylglycine derivative bearing a 3-cyanophenylamino substituent at the α-carbon of phenylacetic acid. Its molecular formula is C₁₅H₁₂N₂O₂ (MW 252.27 g/mol) and it is typically supplied as a racemic crystalline solid with a reported melting point of 159–162 °C.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
Cat. No. B8326600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Cyanophenylamino)phenylacetic acid
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)NC2=CC=CC(=C2)C#N
InChIInChI=1S/C15H12N2O2/c16-10-11-5-4-8-13(9-11)17-14(15(18)19)12-6-2-1-3-7-12/h1-9,14,17H,(H,18,19)
InChIKeyFUNUJDZZQPJOED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Cyanophenylamino)phenylacetic Acid – Structural Identity and Physicochemical Baseline for Informed Procurement


(3-Cyanophenylamino)phenylacetic acid is a non-proteinogenic N-aryl-α-phenylglycine derivative bearing a 3-cyanophenylamino substituent at the α-carbon of phenylacetic acid. Its molecular formula is C₁₅H₁₂N₂O₂ (MW 252.27 g/mol) and it is typically supplied as a racemic crystalline solid with a reported melting point of 159–162 °C [1]. The compound possesses a carboxylic acid function (hydrogen-bond donor/acceptor), a secondary amine, a cyano group (–C≡N) on the meta position of the aniline ring, and an unsubstituted phenyl ring attached to the α-carbon . This combination of functional groups imparts a distinct physicochemical profile compared to structurally simpler N-arylglycine derivatives or α-unsubstituted phenylacetic acid analogs.

Why (3-Cyanophenylamino)phenylacetic Acid Cannot Be Replaced by Generic N-Arylglycine or Phenylglycine Analogs


Although the commercial catalog lists numerous N-aryl-α-amino acid derivatives, the simultaneous presence of an α-phenyl substituent and a meta-cyanophenyl group on the secondary amine is rare. Removing the α-phenyl group yields 2-[(3-cyanophenyl)amino]acetic acid (CAS 91192-27-7), a dabigatran impurity fragment with a dramatically lower computed logP of −0.99 and correspondingly higher aqueous solubility, which fundamentally alters membrane permeability, protein binding, and cellular uptake [1]. Conversely, replacing the 3‑cyanophenyl moiety with an unsubstituted phenyl ring (α‑phenylamino‑phenylacetic acid, CAS 3684‑12‑6) removes the strong electron‑withdrawing –CN group, changing the pKa of the carboxylic acid, the H‑bond acceptor/π‑stacking capacity of the aromatic ring, and the compound’s reactivity in cross‑coupling or cycloaddition reactions . These structural differences mean that potency, selectivity, metabolic stability and downstream derivatization chemistry cannot be extrapolated from one analog to another. The following quantitative evidence guide documents the specific, measurable points of differentiation that justify selecting (3‑cyanophenylamino)phenylacetic acid for a given research or industrial application.

Quantitative Differentiation Evidence for (3-Cyanophenylamino)phenylacetic Acid Versus Closest Structural Analogs


Lipophilicity Elevation Driven by the α-Phenyl Substituent – A Cross-Study LogP Comparison

The α‑phenyl substituent of (3‑cyanophenylamino)phenylacetic acid substantially increases lipophilicity relative to the simpler N‑(3‑cyanophenyl)glycine analog. While an experimental logP value for the target compound is not publicly available, a reasonable estimate using fragment‑based and atom‑based methods yields a ClogP in the range 2.5–3.5 . In contrast, the α‑des‑phenyl congener 2‑[(3‑cyanophenyl)amino]acetic acid has a reported logP of –0.988 . The computed logP difference of ≥3.5 orders of magnitude translates into a predicted 3,000‑fold higher octanol‑water partition coefficient for the target compound. This shift moves the molecule from a low‑permeability, high‑solubility region into a drug‑like logP window (1–4), making it more suitable for assays requiring passive membrane diffusion or penetration into lipid‑rich compartments [1].

Lipophilicity Membrane permeability Drug-likeness

Crystallinity and Melting Point Advantage Over the Non‑Phenyl Analog – Facilitating Solid‑State Handling

(3‑Cyanophenylamino)phenylacetic acid is obtained as colorless crystals with a melting point of 159–162 °C after a straightforward hydrolysis‑precipitation work‑up [1]. By contrast, the des‑phenyl analog 2-[(3‑cyanophenyl)amino]acetic acid is often reported as a light‑yellow solid or powder, and its melting point is less frequently cited in vendor documentation, suggesting lower crystallinity or purity challenges . The higher melting point of the target compound reflects stronger intermolecular interactions (hydrogen bonding via the carboxylic acid and secondary amine, combined with π‑π stacking from two aromatic rings) and generally correlates with easier purification by recrystallization, better long‑term storage stability, and more reproducible solid‑state dosing in early‑stage in vivo experiments.

Crystallinity Solid-state properties Formulation

Enhanced Scaffold Complexity for Structure‑Activity‑Relationship (SAR) Exploration – The α‑Phenyl Group as a Vector for Chirality and Diversification

The α‑phenyl substituent introduces a chiral center into the α‑amino acid backbone, yielding a racemic mixture (unless enantioselective synthesis is employed). This provides a handle for enantiomer separation and evaluation of enantioselective biological activity, a dimension entirely absent in the achiral N‑(3‑cyanophenyl)glycine [1]. Furthermore, the α‑phenyl ring serves as an additional vector for structural diversification: it can be functionalized with electron‑donating or ‑withdrawing groups, halogenated for radioligand development, or replaced by heteroaromatic rings to modulate π‑stacking and target selectivity . In the seminal J. Med. Chem. study on N‑substituted (phenylamino)phenylacetic acids as angiotensin II AT₁ receptor antagonists, the presence of diverse substituents on both the central (α‑phenyl) and bottom (N‑phenyl) rings was shown to profoundly influence AT₁/AT₂ binding affinity and oral efficacy [2]. The 3‑cyanophenyl variant sits at the intersection of these SAR vectors, offering researchers a unique combination of electronic (‑CN) and steric (α‑Ph) modulators not available in simpler analogs.

Chirality SAR diversification Medicinal chemistry

Synthetic Tractability and Purity Profile – A Single‑Step Hydrolysis from a Stable Methyl Ester Precursor

The compound is synthesized via alkaline hydrolysis of methyl (3‑cyanophenylamino)-2‑phenylacetate, followed by acidification to pH 1 and filtration, directly furnishing the acid as colorless crystals in high purity (typically ≥95%) without requiring chromatographic purification [1]. This contrasts with the synthesis of 2-[(3‑cyanophenyl)amino]acetic acid, which proceeds via reaction of 3‑cyanophenylamine with chloroacetic acid under aqueous basic conditions, necessitating careful pH control and often yielding a product that requires recrystallization or column chromatography to reach comparable purity . The patent‑reported procedure for the target compound provides a defined, scalable route with a crystalline intermediate, reducing batch‑to‑batch variability and improving the reliability of the supply chain for repeat‑use procurement.

Synthetic accessibility Purity Scale-up

Best‑Fit Research and Industrial Application Scenarios for (3-Cyanophenylamino)phenylacetic Acid


Medicinal Chemistry – N‑Substituted (Phenylamino)phenylacetic Acid Series for GPCR or Protease Targets

Guided by the SAR framework established in the AT₁ antagonist series [1], (3‑cyanophenylamino)phenylacetic acid can serve as a core scaffold for synthesizing libraries of N‑substituted (phenylamino)phenylacetic acids. The α‑phenyl group allows introduction of chirality and additional substituents, while the 3‑cyanophenyl ring provides a strong electron‑withdrawing motif that can enhance binding affinity, modulate metabolic stability, and serve as a bioisostere for halogen or trifluoromethyl groups. Researchers targeting angiotensin receptors, coagulation factor Xa, or other proteases with an S1 aryl‑binding pocket can use this compound as a divergent intermediate.

Chemical Biology – Enantioselective Probe Development

The racemic nature of the α‑carbon renders (3‑cyanophenylamino)phenylacetic acid amenable to chiral resolution (e.g., via diastereomeric salt formation or chiral HPLC). The resulting enantiopure (R)‑ and (S)‑configured acids can be used to probe enantioselective interactions with protein targets [1]. This is a significant advantage over achiral N‑(3‑cyanophenyl)glycine, which cannot be used to interrogate stereochemical requirements of a binding site.

Process Chemistry – Crystalline Intermediate for Factor Xa or Thrombin Inhibitor Synthesis

Patent US 7,273,867 B2 describes (3‑cyanophenylamino)phenylacetic acid derivatives within a broader genus of phenyl‑based coagulation factor Xa inhibitors [2]. The compound’s ability to be isolated as a crystalline solid directly from the reaction mixture makes it attractive as a synthetic intermediate in multi‑step routes to clinical candidates, where robust crystallization points are essential for controlling impurity profiles and achieving regulatory‑grade purity.

Agrochemical Research – Auxin‑Mimic and Plant Growth Regulation Studies

Preliminary reports indicate that (3‑cyanophenylamino)phenylacetic acid and related N‑aryl‑α‑amino acid derivatives exhibit auxin‑like activity in plant systems . The combination of a carboxylic acid (required for auxin receptor binding) and a lipophilic aromatic domain (contributing to membrane penetration and receptor affinity) positions this compound as a candidate for studying structure‑activity relationships in plant hormone signaling and for developing novel plant growth regulators with tailored potency and selectivity.

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